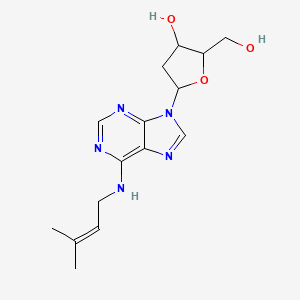

2'-Deoxy-N6-isopentenyladenosine

Description

Overview of Modified Nucleosides in Biological Systems

Nucleosides are fundamental biological molecules that serve as the building blocks for DNA and RNA. Beyond this primary role, they are integral to various cellular processes, including metabolism, the biosynthesis of macromolecules, and cell signaling. biosynth.com Nature has produced a vast array of modified nucleosides—over 100 are known—which are structural variations of the canonical nucleosides. researchgate.net These modifications, which can involve alterations to the nucleobase or the sugar moiety, are found in all domains of life and play critical roles in biological functions such as RNA splicing and protein biosynthesis. biosynth.comresearchgate.net

The modification of nucleosides can significantly alter their chemical properties and biological activities. For instance, modified nucleosides are crucial in the development of therapeutic agents. They can act as "decoys" that, when incorporated into viral or cancerous DNA or RNA, disrupt replication processes. biosynth.com A well-known example is N1-methylpseudouridine (m1Ψ), a modified nucleoside used in some mRNA vaccines to enhance stability and effectiveness. biosynth.comwikipedia.org These modifications can influence everything from the secondary structure of RNA to its recognition by the innate immune system. wikipedia.org

Contextualizing N6-Substituted Adenine (B156593) Derivatives

Within the broad class of modified nucleosides, N6-substituted adenine derivatives are a significant subgroup. These compounds are characterized by the attachment of a substituent group at the N6 position of the adenine base. nih.govnih.gov A prominent example of this group is the cytokinins, which are N6-substituted adenines that act as vital phytohormones, regulating cell division and growth in plants. researchgate.net The defining feature of many cytokinin nucleosides is the presence of a hydrophobic hydrocarbon group at the N6-position, which differentiates their physicochemical and biological properties from standard adenosine (B11128). researchgate.net

N6-substituted adenosine derivatives are also recognized for their diverse biological activities in other systems. They are important bioactive compounds with potential applications in medicine. google.com For example, their interaction with adenosine receptors (ARs) has been a subject of extensive study. The structure of the N6-substituent—its size, stereochemistry, and any additional chemical groups—can determine the compound's affinity and efficacy for different adenosine receptor subtypes (A1, A2A, A3). nih.gov Furthermore, researchers have explored the catalytic potential of polymers containing N6-substituted adenine, suggesting they could have played a role in primitive catalytic processes. nih.gov

Significance of 2'-Deoxy-N6-isopentenyladenosine within Adenosine Analogues

This compound (2'-dI6A) is the 2'-deoxy analogue of N6-isopentenyladenosine (i6A). While i6A is a well-known cytokinin and a modified nucleoside found in certain transfer RNAs (tRNAs), its deoxy form has also been the subject of scientific inquiry. caymanchem.comwikipedia.orgcaymanchem.comnih.gov The primary structural difference is the absence of a hydroxyl group at the 2' position of the ribose sugar, making it a deoxynucleoside. nih.gov

The significance of this compound lies in its potential incorporation into DNA. Research has shown that when cells are cultured in a medium containing i6A, a small amount of a compound with the mass equivalent of 2'-dI6A can be detected in the cellular genomic DNA. nih.gov This suggests that extracellular i6A may be converted into this compound triphosphate (dI6ATP) and subsequently used by DNA polymerase during DNA synthesis. nih.gov The increased hydrophobicity of the deoxy version compared to its ribose counterpart, due to the lack of the 2'-hydroxyl group, is a distinguishing chemical feature. nih.gov

Functionally, this compound is described as a monophosphate nucleoside with potential antiviral properties. biosynth.com It is thought to act by activating DNA polymerase and inhibiting the synthesis of RNA and DNA, which may contribute to its observed effects on tumor proliferation. biosynth.com

Data Tables

Table 1: Comparison of N6-isopentenyladenosine (i6A) and this compound (2'-dI6A)

| Feature | N6-isopentenyladenosine (i6A) | This compound (2'-dI6A) |

| Sugar Moiety | Ribose | Deoxyribose |

| Natural Occurrence | Found in tRNA, free nucleoside in plants. wikipedia.orgnih.gov | Detected in genomic DNA after cellular exposure to i6A. nih.gov |

| Primary Macromolecule | RNA | DNA |

| Biological Role | Cytokinin (plant hormone), regulates cell proliferation and apoptosis in mammalian cells. caymanchem.com | Potential antiviral and anti-tumor activity. biosynth.com |

| Hydrophobicity | Less hydrophobic | More hydrophobic due to lack of 2'-hydroxyl group. nih.gov |

Table 2: Chemical and Research Properties of this compound

| Property | Description |

| Chemical Class | Purine (B94841) Deoxynucleoside Analogue |

| Synonyms | 2'-DIA |

| Molecular Formula | C15H21N5O3 |

| Proposed Mechanism | Activates DNA polymerase; inhibits RNA and DNA synthesis. biosynth.com |

| Metabolic Precursor (Hypothesized) | N6-isopentenyladenosine (i6A) |

| Research Context | Investigated for its potential incorporation into DNA and its anti-proliferative effects. nih.govbiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-9(2)3-4-16-14-13-15(18-7-17-14)20(8-19-13)12-5-10(22)11(6-21)23-12/h3,7-8,10-12,21-22H,4-6H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJJSCGVSYFLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948638 | |

| Record name | 9-(2-Deoxypentofuranosyl)-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-85-3 | |

| Record name | NSC121926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of N6 Isopentenyladenosine Precursors

Isoprenoid Biosynthesis: The Mevalonate (B85504) Pathway Contribution

The Mevalonate (MVA) pathway is a critical metabolic route present in eukaryotes, archaea, and some bacteria, responsible for the production of a vast array of isoprenoid compounds. nih.gov This pathway provides the essential five-carbon precursors required for the synthesis of N6-isopentenyladenosine.

The MVA pathway culminates in the synthesis of two five-carbon building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). nih.gov These molecules are the fundamental units used in the assembly of over 30,000 different biomolecules, including sterols, hormones, and the isopentenyl group of N6-isopentenyladenosine. nih.gov IPP is formed directly from the mevalonate pathway and can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. chinesechemsoc.org

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. nih.govnih.gov The initial steps, often referred to as the upper mevalonate pathway, involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory point in the pathway. oup.com

The lower mevalonate pathway then converts mevalonate into IPP through a series of phosphorylation and decarboxylation reactions. nih.gov In eukaryotes, mevalonate is phosphorylated twice, followed by a decarboxylation step to yield IPP. nih.gov

Table 1: Key Enzymes of the Mevalonate Pathway

| Enzyme Name | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | - | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. oup.com |

| HMG-CoA synthase | HMGCS | Condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA. oup.com |

| HMG-CoA reductase | HMGCR | Reduces HMG-CoA to mevalonate; the rate-limiting step. oup.com |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate-5-phosphate. caymanchem.com |

| Phosphomevalonate kinase | PMVK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. caymanchem.commedchemexpress.com |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to yield Isopentenyl Pyrophosphate (IPP). caymanchem.com |

| Isopentenyl pyrophosphate isomerase | IPI | Isomerizes Isopentenyl Pyrophosphate (IPP) to Dimethylallyl Pyrophosphate (DMAPP). chinesechemsoc.org |

Enzymatic Formation of N6-Isopentenyladenosine

The final step in the biosynthesis of N6-isopentenyladenosine involves the attachment of the isopentenyl group from DMAPP to an adenosine (B11128) moiety.

The key enzyme responsible for the synthesis of N6-isopentenyladenosine is Adenosine Phosphate-Isopentenyltransferase (IPT), also known as isopentenyl transferase. nih.govwikipedia.org IPT catalyzes the transfer of the isopentenyl group from DMAPP to the N6 position of an adenosine phosphate (B84403) molecule, typically ATP or ADP, to form isopentenyladenosine-5'-phosphate (iPMP). wikipedia.orgresearchgate.netplos.org This reaction is considered the rate-limiting step in cytokinin biosynthesis. wikipedia.org There are two main types of IPTs: ATP/ADP-IPTs, which are primarily responsible for the synthesis of iP-type cytokinins, and tRNA-IPTs, which modify tRNA molecules. researchgate.netnih.gov

Metabolism and Degradation of N6-Isopentenyladenosine

Once formed, N6-isopentenyladenosine can be metabolized and degraded through various enzymatic pathways, leading to the formation of other related nucleosides and nucleotides.

The degradation of N6-isopentenyladenosine can occur through the cleavage of the isopentenyl side chain, resulting in the formation of adenylic products. researchgate.net Studies in tobacco cells have demonstrated the presence of enzyme activity that converts N6-(Δ2-isopentenyl)adenosine into adenosine. nih.govoup.com This process appears to be a significant route for the breakdown of this cytokinin. researchgate.net Furthermore, there is evidence that N6-(delta 2-isopentenyl)adenosine can be converted to inosine, a reaction catalyzed by adenosine aminohydrolases. researchgate.net This suggests a pathway where the amino group at the 6th position of the purine (B94841) ring is removed.

Metabolic Fate of N6-Isopentenyladenosine Precursors: Modification and Degradation Pathways

The biological activity of cytokinins, a class of phytohormones that includes N6-isopentenyladenosine (iP) and its derivatives, is tightly regulated through a complex network of biosynthesis, modification, and degradation. While the focus is often on the synthesis of these vital signaling molecules, the pathways that modify and degrade their precursors are equally crucial in maintaining hormonal homeostasis and ensuring appropriate physiological responses in organisms ranging from bacteria to plants and animals. This article delves into specific metabolic routes that determine the fate of N6-isopentenyladenosine precursors, focusing on N-glucosylation, other key modifications, and the pivotal role of cytokinin dehydrogenase in their irreversible breakdown. Although the broader class of N6-isopentenyladenosine compounds includes the 2'-deoxy form, the predominant focus of metabolic research has been on the riboside (N6-isopentenyladenosine) and its free base (N6-isopentenyladenine), which will be the primary subjects of the following discussion.

2 N-Glucosylation and Other Modification Pathways

The covalent addition of chemical groups to cytokinin precursors serves to modulate their activity, transport, and storage. Among these modifications, N-glucosylation and the addition of a methylthio group are well-characterized pathways that significantly impact the function of N6-isopentenyladenosine and its analogs.

N-Glucosylation: A Pathway for Inactivation

N-glucosylation is a key metabolic process in plants for the inactivation of cytokinins. In the model plant Arabidopsis thaliana, specific enzymes from the UDP-glucosyltransferase (UGT) superfamily have been identified to catalyze this reaction. researchgate.netnih.gov Notably, UGT76C1 and UGT76C2 have been shown to glucosylate various cytokinins, including N6-isopentenyladenine, at the N7 and N9 positions of the purine ring. nih.gov This modification renders the cytokinin inactive and is thought to be a mechanism for maintaining hormonal balance. researchgate.netnih.gov

Studies involving the overexpression of UGT76C1 and UGT76C2 in Arabidopsis have demonstrated an increased accumulation of N-glucosides, confirming the in vivo function of these enzymes. researchgate.netnih.gov Conversely, loss-of-function mutants for UGT76C2 exhibit decreased levels of N-glucosylated cytokinins and show increased sensitivity to exogenously applied cytokinins, highlighting the role of N-glucosylation in dampening cytokinin responses. nih.govoup.com While N-glucosides of isopentenyladenine are generally considered stable, irreversible end-products of deactivation, recent research suggests that the metabolism of N-glucosides can be complex, with some forms potentially being converted back to active cytokinins. nih.govfrontiersin.org

Table 1: Key Enzymes in the N-Glucosylation of Cytokinins

| Enzyme | Organism | Substrate(s) | Product(s) | Function |

| UGT76C1 | Arabidopsis thaliana | trans-zeatin, dihydrozeatin, N6-benzyladenine, N6-isopentenyladenine, kinetin | N7- and N9-glucosides | Cytokinin inactivation |

| UGT76C2 | Arabidopsis thaliana | trans-zeatin, dihydrozeatin, N6-benzyladenine, N6-isopentenyladenine, kinetin | N7- and N9-glucosides | Cytokinin inactivation and homeostasis |

Other Significant Modifications: The Case of 2-Methylthio-N6-isopentenyladenosine

Beyond glucosylation, other modifications play a crucial role in the function of N6-isopentenyladenosine (i6A), particularly in the context of transfer RNA (tRNA). One of the most significant is the conversion of i6A to 2-methyl-thio-N6-isopentenyladenosine (ms2i6A). This hypermodified nucleoside is found at position 37 of certain tRNAs, adjacent to the anticodon, where it enhances the efficiency and fidelity of protein translation. nih.gov

The biosynthesis of ms2i6A is a two-step enzymatic process. First, a tRNA isopentenyltransferase, such as MiaA in prokaryotes or TRIT1 in mammals, catalyzes the addition of an isopentenyl group to adenosine at position 37 of the tRNA, forming i6A. nih.gov Subsequently, a methylthiotransferase enzyme, such as MiaB in prokaryotes or CDK5RAP1 in mammals, adds a methylthio group to create ms2i6A. nih.govacs.org This modification pathway is highly conserved across different domains of life. nih.gov In mammals, the CDK5RAP1-mediated conversion of i6A to ms2i6A occurs in mitochondria and is essential for proper mitochondrial translation and energy metabolism. nih.gov

3 Role of Cytokinin Dehydrogenase in Degradation

The primary pathway for the irreversible degradation of N6-isopentenyladenosine and its free base is catalyzed by the enzyme cytokinin dehydrogenase (CKX), also known as cytokinin oxidase. nih.gov This enzyme plays a critical role in regulating the levels of active cytokinins in plant tissues, thereby influencing a wide range of developmental processes. nih.gov

Plants possess a family of CKX genes, with different members exhibiting distinct expression patterns, subcellular localizations, and catalytic properties. nih.gov This diversity allows for the fine-tuned regulation of cytokinin levels in different tissues and at different developmental stages. For example, in maize and rice, various CKX genes have been identified with specific roles in root development, grain yield, and hormone cross-talk. biorxiv.orgbiorxiv.org The expression of some CKX genes can be induced by cytokinins themselves, creating a negative feedback loop to maintain hormonal homeostasis. nih.gov Furthermore, certain cytokinin isomers, such as trans-ribosylzeatin, can act as inhibitors of CKX, thereby influencing the degradation rate of other cytokinins like N6-(delta2-isopentenyl)adenosine. nih.gov

Table 2: Degradation of N6-Isopentenyladenosine by Cytokinin Dehydrogenase

| Enzyme | Reaction | Substrates | Products | Significance |

| Cytokinin Dehydrogenase (CKX) | Oxidative cleavage of the N6 side chain | N6-isopentenyladenosine, N6-isopentenyladenine | Adenosine, Adenine (B156593), 3-methyl-2-butenal | Irreversible degradation and regulation of cytokinin levels |

Functional Roles of N6 Isopentenyladenosine in Rna Biology

N6-Isopentenyladenosine as a tRNA Modification

N6-isopentenyladenosine (i6A) is a well-characterized post-transcriptional modification found in the tRNA of bacteria and eukaryotes, but not in archaea. nih.govtandfonline.com This modification involves the addition of a five-carbon isopentenyl group to the N6 position of adenosine (B11128). nih.gov It is particularly prevalent in tRNAs that recognize codons beginning with the nucleotide uridine (B1682114) (U). tandfonline.comnih.gov The presence of i6A is crucial for the proper functioning of these tRNAs during protein synthesis. The modification is one of several bulky additions to adenosine found at this specific position, highlighting its evolutionary importance. nih.govtandfonline.com

The i6A modification is exclusively located at position 37 of the tRNA, which is immediately adjacent to the 3' end of the anticodon. nih.govnih.gov This strategic placement is critical for its function. Position 37 is occupied by a purine (B94841) base that helps to stabilize the interaction between the tRNA's anticodon and the corresponding codon on the messenger RNA (mRNA) through base stacking interactions. nih.govtandfonline.com

Specifically, for codons that start with a U, the corresponding tRNA has an A at position 36. tandfonline.com The codon-anticodon interaction, in this case, involves A-U or U-A base pairs, which are inherently weaker than G-C pairs. nih.govtandfonline.com The bulky, hydrophobic isopentenyl group of i6A at position 37 provides enhanced stacking on the first base pair of the codon-anticodon helix, thereby stabilizing this weaker interaction and preventing the anticodon loop from adopting an incorrect conformation. nih.govtandfonline.com An unmodified A37 could lead to illicit hydrogen bonding with U33, which would disrupt the anticodon loop structure. tandfonline.com

The presence of i6A at position 37 significantly influences the accuracy and speed of protein synthesis. nih.govtandfonline.com By stabilizing the codon-anticodon pairing, i6A ensures that the correct amino acid is incorporated into the growing polypeptide chain, thus maintaining translational fidelity. mdpi.com Studies have shown that tRNAs lacking the i6A modification exhibit a reduced affinity for ribosomes and their cognate codons. nih.govtandfonline.com

This modification is essential for preventing frameshift errors during translation. mdpi.com The absence of i6A, as seen in bacterial mutants like E. coli with a defective miaA gene, leads to multiple issues in translation, including reduced efficiency, slower elongation rates, and decreased accuracy. nih.govnih.gov In the pathogenic bacterium Shigella flexneri, a lack of this modification results in reduced expression of virulence genes, an effect that occurs at the translational level rather than transcriptional, underscoring its importance in gene expression regulation. tandfonline.comnih.gov

Post-Translational Modifications of N6-Isopentenyladenosine in tRNA

The i6A modification itself can be a substrate for further enzymatic modifications, leading to the formation of even more complex hypermodified nucleosides. These subsequent modifications further fine-tune the function of the tRNA.

In a subset of tRNAs in both bacteria and eukaryotes, i6A can be further modified by the addition of a methylthio group (-SCH3) at the C2 position of the adenine (B156593) ring, forming 2-methylthio-N6-isopentenyladenosine (ms2i6A). nih.govtandfonline.comgenesilico.pl This ms2i6A modification is found in tRNAs that read codons starting with U, such as those for Phenylalanine, Leucine, Cysteine, Tryptophan, and Tyrosine in E. coli. nih.govtandfonline.com The conversion to ms2i6A is a critical step that further enhances the efficiency of translation. nih.govnih.gov In some bacteria like Salmonella, ms2i6A can be hydroxylated to form ms2io6A. nih.govtandfonline.comcbm-lab.fr

In mammals, the conversion of i6A to ms2i6A also occurs in mitochondrial tRNAs (mt-tRNAs). nih.gov This modification is crucial for efficient mitochondrial translation and energy metabolism. nih.gov

A series of conserved enzymes are responsible for the synthesis and modification of i6A. cbm-lab.fr The initial isopentenylation of adenosine at position 37 is catalyzed by a class of enzymes known as tRNA isopentenyltransferases (IPTases). nih.govgenesilico.pl

MiaA: In bacteria like E. coli, the enzyme tRNA isopentenyltransferase, encoded by the miaA gene, catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to A37 of the tRNA. nih.govnih.gov

Mod5 and Tit1: In the yeast Saccharomyces cerevisiae, the enzyme Mod5 is the eukaryotic homolog of MiaA. nih.govgenesilico.pl In Schizosaccharomyces pombe, the enzyme is known as Tit1. tandfonline.comgenesilico.pl

TRIT1: In mammals, including humans, the homologous enzyme is TRIT1. nih.govtandfonline.comnih.gov Mutations in the TRIT1 gene can lead to mitochondrial dysfunction and disease. nih.govnih.gov

MiaB: The subsequent methylthiolation of i6A to form ms2i6A is catalyzed by the MiaB enzyme. nih.govtandfonline.comcbm-lab.fr MiaB is a member of the radical S-adenosylmethionine (SAM) enzyme family and requires an iron-sulfur cluster for its activity. tandfonline.comcbm-lab.fr

MiaE: In certain bacteria like Salmonella typhimurium, the enzyme MiaE, a non-heme iron-containing enzyme, can further hydroxylate ms2i6A. nih.govtandfonline.comcbm-lab.fr

Table 1: Key Enzymes in the i6A Modification Pathway

| Enzyme | Organism Type | Function | Substrate | Product |

|---|---|---|---|---|

| MiaA | Bacteria | Isopentenylation of A37 | tRNA with A37 | tRNA with i6A37 |

| Mod5/Tit1 | Yeast | Isopentenylation of A37 | tRNA with A37 | tRNA with i6A37 |

| TRIT1 | Mammals | Isopentenylation of A37 | tRNA with A37 | tRNA with i6A37 |

| MiaB | Bacteria | Methylthiolation of i6A37 | tRNA with i6A37 | tRNA with ms2i6A37 |

| CDK5RAP1 | Mammals | Methylthiolation of i6A37 in mitochondria | mt-tRNA with i6A37 | mt-tRNA with ms2i6A37 |

| MiaE | Bacteria | Hydroxylation of ms2i6A37 | tRNA with ms2i6A37 | tRNA with ms2io6A37 |

Modulation of Deoxyribozyme Activity by N6-Isopentenyladenosine-Modified RNA

Recent research has explored the interaction between i6A-modified RNA and deoxyribozymes (DNAzymes), which are DNA molecules with catalytic activity. nih.govresearchgate.net These studies have revealed that the presence of the i6A modification can significantly modulate the function of RNA-cleaving deoxyribozymes. nih.govresearchgate.net

It has been demonstrated that the bulky and hydrophobic isopentenyl group can have several distinct effects on deoxyribozyme activity. nih.gov Some deoxyribozymes are strongly inhibited by the presence of i6A in their RNA target. nih.govresearchgate.net Conversely, other DNAzymes have been identified that are activated by i6A, cleaving the modified RNA much faster than its unmodified counterpart. nih.govnih.gov In one remarkable finding, an in vitro selection experiment identified a deoxyribozyme that cleaves i6A-modified RNA at least 2,500-fold faster than the corresponding unmodified RNA. nih.govresearchgate.net

Furthermore, the i6A modification can reconfigure the active site of a deoxyribozyme, causing it to shift its cleavage site on the RNA strand. nih.govresearchgate.net This unprecedented behavior highlights the intricate ways in which post-transcriptional RNA modifications can influence the catalytic activity of other nucleic acids. nih.govresearchgate.net These findings open up possibilities for using deoxyribozymes as sensitive tools to detect and analyze RNA modifications like i6A at specific sites. nih.gov

Site-Specific RNA Cleavage Enhancement and Inhibition

The presence of N6-isopentenyladenosine within an RNA target sequence can dramatically alter the rate of cleavage by specific deoxyribozymes, leading to either significant enhancement or potent inhibition of their catalytic activity. nih.govresearchgate.net This differential effect underscores the ability of the isopentenyl modification to reconfigure the active site of an RNA-cleaving deoxyribozyme. nih.govresearchgate.net

Through in vitro selection techniques, researchers have identified deoxyribozymes that are highly sensitive to the presence of i6A. nih.govd-nb.info For instance, a DNA enzyme designated as AB08 exhibits a remarkable increase in cleavage activity when its RNA target is modified with i6A. researchgate.net Studies have shown that this deoxyribozyme cleaves i6A-modified RNA at a rate that is at least 2500-fold faster than its cleavage of the corresponding unmodified RNA. nih.govresearchgate.netresearchgate.net This substantial rate enhancement highlights a strong preference and specificity of the deoxyribozyme for the modified nucleoside.

Conversely, the same i6A modification can act as a strong inhibitor for other deoxyribozymes. nih.gov For example, a class of deoxyribozymes known as AA DNAzymes are significantly inhibited by the presence of i6A in their RNA substrate. researchgate.net This inhibitory effect demonstrates that the bulky isopentenyl group can also sterically hinder or otherwise disrupt the catalytic core of certain deoxyribozymes, preventing them from efficiently cleaving the phosphodiester backbone of the RNA. The ability of i6A to act as both a potent activator and an inhibitor for different deoxyribozymes illustrates the nuanced ways in which RNA modifications can modulate enzyme activity. nih.gov

Table 1: Effect of N6-isopentenyladenosine (i6A) on Deoxyribozyme Activity

| Deoxyribozyme | Effect of i6A Modification | Fold Change in Activity |

|---|---|---|

| AB08 | Enhancement | >2500-fold increase |

| AA DNAzymes | Inhibition | Significant decrease |

Cleavage Site Shifting Phenomena

In addition to enhancing or inhibiting the rate of RNA cleavage, the N6-isopentenyladenosine modification can also induce a shift in the precise location of cleavage by certain deoxyribozymes. nih.govresearchgate.net This phenomenon represents a unique and unprecedented mode of influence for an RNA modification on deoxyribozyme function. nih.govresearchgate.net

A specific deoxyribozyme, named AC17, exemplifies this cleavage site shifting behavior. researchgate.net When presented with an unmodified RNA substrate, AC17 cleaves the RNA at a particular phosphodiester linkage. However, when the target RNA contains an i6A modification, the cleavage site is altered to a different position. nih.govresearchgate.net This indicates that the presence of the isopentenyl group can reorient the catalytic core of the deoxyribozyme relative to the RNA substrate, thereby redirecting the cleavage event to a new site.

This ability of i6A to determine the cleavage site of a deoxyribozyme further expands our understanding of the functional roles of post-transcriptional modifications. nih.gov It suggests that such modifications can act as informational determinants that guide the site-specific processing of RNA by enzymatic machinery. The intricate interplay between the modified RNA and the deoxyribozyme highlights the sophisticated mechanisms through which the catalytic activity of DNA can be modulated. nih.govresearchgate.net

Table 2: Cleavage Behavior of the AC17 Deoxyribozyme

| RNA Substrate | Cleavage Outcome |

|---|---|

| Unmodified RNA | Cleavage at a specific, primary site |

| i6A-modified RNA | Cleavage site is shifted to a different position |

Molecular and Cellular Mechanisms of Action for N6 Isopentenyladenosine and Analogues

Modulation of Intracellular Signaling Pathways

N6-isopentenyladenosine and its analogues orchestrate a complex symphony of intracellular signaling events, ultimately impacting cell fate and function. Their ability to interfere with multiple pathways underscores their potential as modulators of cellular homeostasis.

The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and survival, and its aberrant signaling is a hallmark of many cancers. Recent studies have elucidated a novel mechanism of action for N6-isopentenyladenosine involving the disruption of EGFR trafficking. Specifically, in glioblastoma multiforme (GBM) cells, which often exhibit EGFR amplification, N6-isopentenyladenosine has been shown to inhibit the translocation of both wild-type EGFR and its constitutively active variant, EGFRvIII, to the mitochondria. rndsystems.com This sequestration of EGFR away from the mitochondria is significant, as mitochondrial EGFR has been linked to the promotion of tumor drug resistance and the impairment of apoptosis. rndsystems.com By preventing this mitochondrial localization, N6-isopentenyladenosine facilitates the interaction of pro-apoptotic proteins, such as PUMA, with the mitochondria, thereby promoting cell death. rndsystems.com This interference with the subcellular localization of EGFR represents a critical aspect of the anti-cancer activity of N6-isopentenyladenosine.

Table 1: Effect of N6-Isopentenyladenosine (iPA) on EGFR Translocation and Mitochondrial Respiration in Glioblastoma Cells

| Cell Line | Treatment | Observation | Reference |

| Glioblastoma (GBM) | N6-isopentenyladenosine (iPA) | Inhibition of EGFR/EGFRvIII translocation to mitochondria. | rndsystems.com |

| Glioblastoma (GBM) | N6-isopentenyladenosine (iPA) | Inhibition of mitochondrial respiration. | rndsystems.com |

| Glioblastoma (GBM) | N6-isopentenyladenosine (iPA) | Promotion of PUMA interaction with mitochondria. | rndsystems.com |

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The pathway operates through a three-tiered kinase cascade involving MAP3K (e.g., Raf), MAP2K (e.g., MEK1/2), and MAPK (e.g., ERK1/2). nih.gov While some studies have shown that N6-isopentenyladenosine can inhibit the MAPK pathway in certain immune cells researchgate.net, other research on related compounds suggests a stimulatory role. For instance, a class of molecules known as polyisoprenylated cysteinyl amide inhibitors (PCAIs), which share the isoprenyl moiety, have been demonstrated to activate components of the MAPK pathway in breast cancer cells. mdpi.com Treatment with these inhibitors led to a significant increase in the phosphorylation of MEK and ERK, key intermediaries in the MAPK cascade. mdpi.com This suggests that the isopentenyl group may, in specific contexts or as part of different molecular scaffolds, contribute to the activation of MAPK signaling. The dual regulatory effects observed highlight the complex and context-dependent nature of how these compounds interact with the MAPK pathway.

Table 2: Effect of Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs) on MAPK Pathway Phosphorylation in Breast Cancer Cells

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |

| MDA-MB-468 | PCAI (NSL-YHJ-2-27) | MEK | 116% increase | mdpi.com |

| MDA-MB-468 | PCAI (NSL-YHJ-2-27) | ERK | 340% increase | mdpi.com |

| MDA-MB-231 | PCAI (NSL-YHJ-2-27) | p90RSK | 105% increase | mdpi.com |

The transcription factors NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are pivotal mediators of inflammatory responses. In conditions like cystic fibrosis, these pathways are often hyper-activated. N6-isopentenyladenosine has been identified as a potent inhibitor of both NFκB and STAT3 signaling. researchgate.netresearchgate.net In cystic fibrosis cell models stimulated with TNFα, pretreatment with N6-isopentenyladenosine was found to prevent the secretion of pro-inflammatory chemokines such as IL-8 and RANTES. researchgate.net Mechanistically, N6-isopentenyladenosine was shown to inhibit the TNFα-induced phosphorylation of STAT3 in cystic fibrosis cells. researchgate.net Furthermore, it directly curtails NFκB activity, as demonstrated by luciferase reporter assays. researchgate.net This dual inhibition of NFκB and STAT3 pathways underscores the anti-inflammatory properties of N6-isopentenyladenosine.

Table 3: Inhibitory Effects of N6-Isopentenyladenosine (iPA) on Inflammatory Pathways in Cystic Fibrosis (CF) Cells

| Cell Model | Stimulant | Treatment | Effect | Reference |

| CuFi-1 (CF cells) | TNFα | N6-isopentenyladenosine (iPA) | Prevention of IL-8 and RANTES secretion. | researchgate.net |

| CuFi-1 (CF cells) | TNFα | N6-isopentenyladenosine (iPA) | Inhibition of STAT3 phosphorylation. | researchgate.net |

| HEK293/T (transfected) | TNFα | N6-isopentenyladenosine (iPA) | Inhibition of NFκB reporter activity. | researchgate.net |

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation is a key cellular response to energy stress. N6-isopentenyladenosine has been identified as an activator of AMPK, thereby influencing downstream processes such as autophagy. nih.gov In melanoma cells, N6-isopentenyladenosine, after being phosphorylated to its monophosphate form, triggers the activation of AMPK. nih.gov This leads to an accumulation of autophagosomes, a key step in the autophagic process. The activation of AMPK by N6-isopentenyladenosine highlights its role in modulating cellular metabolic stress responses and linking them to processes like autophagy, which can ultimately lead to apoptotic cell death in cancer cells. nih.gov

Table 4: Role of N6-Isopentenyladenosine (iPA) in AMPK-Mediated Autophagy in Melanoma Cells

| Cell Type | Treatment | Mechanism | Outcome | Reference |

| Melanoma | N6-isopentenyladenosine (iPA) | Phosphorylation to 5'-iPA-monophosphate. | AMPK activation. | nih.gov |

| Melanoma | N6-isopentenyladenosine (iPA) | AMPK activation. | Autophagosome accumulation. | nih.gov |

| Melanoma | N6-isopentenyladenosine (iPA) | Impaired autophagic flux. | Apoptotic cell death. | nih.gov |

Interaction with Key Enzymes and Processes

Beyond the modulation of signaling pathways, N6-isopentenyladenosine and its analogues can directly interact with and inhibit the activity of crucial enzymes involved in cellular metabolism and protein modification.

Farnesyl diphosphate (B83284) synthase (FDPS), also known as farnesyl pyrophosphate synthase (FPPS), is a key enzyme in the mevalonate (B85504) pathway. It catalyzes the synthesis of farnesyl diphosphate (FPP), a precursor for the biosynthesis of cholesterol, steroid hormones, and prenylated proteins. N6-isopentenyladenosine has been shown to directly inhibit the activity of FDPS. This inhibition is more pronounced in K-ras transformed thyroid cells compared to their normal counterparts. By blocking FDPS, N6-isopentenyladenosine disrupts the prenylation of proteins, a critical post-translational modification that anchors proteins to cell membranes. A notable example is the inhibition of lamin B processing, which is dependent on farnesylation. The anti-proliferative effects of N6-isopentenyladenosine are, at least in part, attributable to this inhibition of FDPS and the subsequent disruption of protein prenylation, leading to cell cycle arrest.

Table 5: Inhibition of Farnesyl Diphosphate Synthase (FDPS) by N6-Isopentenyladenosine (i6A)

| Cell System | Observation | Consequence | Reference |

| FRTL-5 wild-type and K-ras transformed KiMol cells | Dose-dependent arrest of G0-G1 cell phase transition. | Reduction of cells in S phase. | |

| KiMol cells | Inhibition of FDPS activity. | Disruption of protein prenylation (e.g., lamin B). | |

| Nude mouse xenograft model (KiMol cells) | Treatment with i6A. | Drastic reduction in tumor volume. |

Impact on Post-Translational Protein Prenylation (e.g., Rab7, Lamin B)

Post-translational protein prenylation is a critical lipid modification that involves the attachment of isoprenoid moieties, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues at or near the C-terminus of substrate proteins. This process is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction and membrane trafficking, including small GTPases of the Ras and Rab families, as well as nuclear lamins. nih.govnih.gov N6-isopentenyladenosine (iPA), as a product of the mevalonate pathway, has been identified as a modulator of this process. nih.govresearchgate.net

Research has demonstrated that iPA can interfere with protein prenylation, thereby affecting critical cellular functions. A key target of this inhibition is the small GTPase Rab7. nih.govresearchgate.net Rab7 requires geranylgeranylation for its proper localization to late endosomes and lysosomes, where it functions as a master regulator of autophagosome-lysosome fusion. nih.gov Studies in melanoma cells have shown that iPA treatment leads to defective Rab7 localization and function due to the inhibition of its prenylation. nih.govresearchgate.net This impairment is a crucial mechanism by which iPA disrupts the final stages of autophagy. nih.govresearchgate.net

The mechanism of iPA's effect on prenylation is linked to its influence on the mevalonate pathway, which synthesizes the FPP and GGPP isoprenoid donors. nih.govnih.gov Furthermore, computational and experimental studies have provided evidence of a direct structural interaction between N6-isopentenyladenosine and farnesyl pyrophosphate synthase (FPPS), a key enzyme in the synthesis of isoprenoids, suggesting a potential mechanism for its modulatory effects. nih.gov Nuclear proteins like Lamin B are also subject to prenylation (specifically, farnesylation), which is crucial for their assembly into the nuclear lamina, a structure vital for nuclear integrity and gene regulation. nih.govfrontiersin.org By interfering with the availability of isoprenoid lipids, iPA and its analogues can disrupt the function of these essential proteins.

| Protein | Type of Prenylation | Effect of N6-Isopentenyladenosine (iPA) | Cellular Consequence | References |

| Rab7 | Geranylgeranylation | Inhibition of prenylation | Defective localization and function; block of autophagosome-lysosome fusion. | nih.gov, researchgate.net, nih.gov |

| Lamin B | Farnesylation | Potential for disruption due to interference with the mevalonate pathway. | Potential defects in nuclear lamina assembly and function. | nih.gov, frontiersin.org |

Inhibition of Mammalian Deoxynucleotide N-Hydrolase (DNPH1) by N6-Substituted Adenosine (B11128) Monophosphates

Mammalian deoxynucleotide N-hydrolase 1 (DNPH1), also known as RCL, is an enzyme that cleaves the N-glycosidic bond of 2'-deoxyribonucleoside 5'-monophosphates (dNMPs), yielding a free nucleobase and 2-deoxyribose 5-phosphate. plos.orgnih.gov This enzyme is considered a potential target for anticancer therapies due to its role in cellular proliferation and its upregulation in some cancers. plos.orgnih.gov

Structural studies of rat DNPH1 revealed that its active site could accommodate various nucleotide analogues, which prompted investigations into whether N6-substituted adenosine monophosphates (AMPs) could act as inhibitors. nih.govpasteur.fr Subsequent research confirmed that various N6-substituted AMPs, including cytotoxic cytokinin riboside 5'-monophosphates, effectively inhibit both rat and human DNPH1 with affinities in the micromolar range. plos.orgnih.gov It was demonstrated that these compounds act as competitive inhibitors. medchemexpress.com The inhibitory effect of these cytotoxic cytokinins occurs at concentrations that are also observed to inhibit cell growth, suggesting that DNPH1 is a relevant cellular target. plos.orgnih.gov

The inhibition of DNPH1 by these adenosine analogues has significant therapeutic implications. For example, the DNPH1 competitive inhibitor N6-benzyladenosine was shown to sensitize BRCA-deficient cancer cells to PARP inhibitors, a class of drugs used in cancer therapy. nih.govnih.gov This sensitization occurs because DNPH1 inhibition prevents the removal of cytotoxic nucleotide metabolites, leading to increased DNA damage and cell death in cancer cells with compromised DNA repair pathways. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Effect | Significance | References |

| N6-Isopentenyladenosine 5'-monophosphate | Human DNPH1 | IC50 = 3.5 ± 0.4 µM | Cytotoxic cytokinin that targets DNPH1. | plos.org, nih.gov |

| N6-Benzyladenosine 5'-monophosphate | Human DNPH1 | IC50 = 1.0 ± 0.1 µM | A competitive inhibitor used to potentiate PARPi therapy. | plos.org, nih.gov, nih.gov |

| N6-Furfuryladenosine 5'-monophosphate | Human DNPH1 | IC50 = 4.0 ± 0.5 µM | Cytotoxic cytokinin that targets DNPH1. | plos.org, nih.gov |

| N6-Cyclopentyladenosine 5'-monophosphate | Human DNPH1 | IC50 = 0.8 ± 0.1 µM | Potent inhibitor of DNPH1. | plos.org, nih.gov |

Effects on Cellular Bioenergetics and Metabolism

Cellular bioenergetics, the network of processes involved in energy conversion, is fundamental to cell survival and function. nih.gov Mitochondria are central to this network, primarily through oxidative phosphorylation. taylorandfrancis.com N6-isopentenyladenosine and its derivatives have been shown to significantly impact these metabolic pathways.

Impairment of Mitochondrial Metabolism and Respiration

N6-isopentenyladenosine (iPA) has been shown to disrupt mitochondrial function in cancer cells, particularly in glioblastoma (GBM). mdpi.comnih.gov Research indicates that iPA treatment inhibits mitochondrial respiration. mdpi.comnih.gov A key mechanism underlying this effect is the prevention of the epidermal growth factor receptor (EGFR) and its variant III (EGFRvIII) from translocating to the mitochondria. mdpi.comnih.gov In GBM cells, mitochondrial EGFR promotes tumor drug resistance and sequesters the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). mdpi.comnih.gov By blocking EGFR's mitochondrial entry, iPA allows PUMA to interact with the mitochondria, triggering changes in mitochondrial activity and promoting cell death. mdpi.comnih.gov These findings establish that iPA's interference with mitochondrial bioenergetic capacity is a critical component of its anticancer effects. mdpi.com

Further evidence for iPA's impact on mitochondria comes from studies on tRNA modification. The enzyme CDK5RAP1 converts N6-isopentenyladenosine (i6A) into 2-methylthio-N6-isopentenyladenosine (ms2i6A) within mitochondrial tRNAs. nih.govnih.gov This modification is vital for efficient mitochondrial translation and energy metabolism. nih.govnih.gov In glioma-initiating cells, a deficiency in CDK5RAP1 leads to an accumulation of i6A, which in turn induces excessive autophagy and cell death, highlighting i6A's intrinsic ability to disrupt mitochondrial homeostasis. nih.gov

| Effect of iPA/i6A | Mechanism | Cellular Outcome | References |

| Inhibition of Mitochondrial Respiration | Prevents mitochondrial translocation of EGFR/EGFRvIII. | Impaired bioenergetic capacity, PUMA-mediated apoptosis. | mdpi.com, nih.gov |

| Disruption of Mitochondrial Homeostasis | Accumulation of i6A in mitochondria due to deficient CDK5RAP1-mediated conversion. | Induction of excessive autophagy, loss of glioma-initiating cell traits. | nih.gov, nih.gov |

Alteration of Autophagic Flux

Autophagy is a cellular self-digestion process that degrades and recycles cellular components to maintain homeostasis, a process termed autophagic flux. wjgnet.com N6-isopentenyladenosine (iPA) has been identified as a novel autophagy inhibitor that exerts a dual, stage-dependent effect on the autophagic pathway in melanoma cells. nih.govresearchgate.net

Initially, iPA, after being phosphorylated to its monophosphate form, activates AMP-activated protein kinase (AMPK). nih.govresearchgate.net AMPK activation is a known trigger for autophagy, and this leads to the accumulation of autophagosomes, as measured by an increase in lipidated LC3-II. nih.govresearchgate.netnih.gov However, at a later stage, iPA blocks the completion of the autophagic process. nih.govresearchgate.net This inhibition of autophagic flux is demonstrated by the accumulation of the autophagy substrate p62 and is achieved by preventing the fusion of autophagosomes with lysosomes. nih.govresearchgate.net The block in fusion is a direct consequence of iPA inhibiting the prenylation of the small GTPase Rab7, which is essential for this final step. nih.govresearchgate.net

This dual action—coordinately inducing autophagosome formation while inhibiting their clearance—results in a net inhibition of autophagy completion, ultimately leading to apoptotic cell death in melanoma. nih.govresearchgate.net This mechanism highlights a sophisticated interplay between cellular metabolism (AMPK activation) and protein modification (Rab7 prenylation) in mediating the effects of iPA.

| Stage | Effect of iPA | Mechanism | Autophagy Marker | References |

| Early Stage | Autophagy Induction | Phosphorylated iPA activates AMPK. | Increased LC3-II, autophagosome accumulation. | nih.gov, researchgate.net |

| Late Stage | Autophagic Flux Blockade | Inhibition of Rab7 prenylation prevents autophagosome-lysosome fusion. | p62 accumulation. | nih.gov, researchgate.net |

Cellular Homeostasis and Stress Response

Cells maintain homeostasis through a complex network of stress response pathways that counteract various insults, including oxidative stress. The NRF2 pathway is a master regulator of the antioxidant response.

Modulation of NRF2-Mediated Oxidative Stress Response

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is the primary regulator of the cellular response to oxidative stress. nih.govmdpi.com Under normal conditions, NRF2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation. nih.gov Upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). nih.govmdpi.com

N6-isopentenyladenosine (i6A) and its synthetic analogues have been identified as activators of this protective pathway. researchgate.netnih.gov In studies using human breast adenocarcinoma cells, gene expression analysis revealed that the NRF2-mediated oxidative stress response was one of the most significantly modulated pathways following treatment with i6A and its analogues. researchgate.netnih.gov This finding was further substantiated by luciferase reporter gene assays, which confirmed that i6A directly activates NRF2 transcription factor activity. researchgate.netnih.gov

Functionally, this activation of the NRF2 pathway translates into tangible antioxidant effects. Treatment with i6A was shown to reduce basal levels of cellular reactive oxygen species (ROS) and to inhibit the production of ROS induced by chemical stressors. researchgate.netnih.gov These results indicate that i6A triggers a cellular defense mechanism against oxidative stress, which may contribute to its broader biological activities. researchgate.netnih.gov

| Research Finding | Methodology | Result | Conclusion | References |

| Pathway Analysis | Gene expression profiling of MCF7 cells treated with i6A. | The NRF2-mediated oxidative stress response was a significantly modulated pathway. | i6A alters gene expression related to antioxidant defense. | researchgate.net, nih.gov |

| Transcription Factor Activation | Luciferase reporter assay in transfected MCF7 cells. | i6A treatment increased NRF2-dependent reporter activity. | i6A activates the NRF2 transcription factor. | researchgate.net, nih.gov |

| Antioxidant Effect | Measurement of cellular reactive oxygen species (ROS). | i6A reduced basal ROS levels and inhibited H2O2-induced ROS production. | i6A exhibits functional antioxidant activity in cells. | researchgate.net, nih.gov |

Research on Biological Activities and Systems

Preclinical Research in Mammalian Systems

N6-isopentenyladenosine (iPA), a naturally occurring cytokinin, has demonstrated significant antiproliferative effects in various mammalian tumor cell lines.

Glioblastoma: In glioblastoma (GBM) cells, iPA has been shown to inhibit cell proliferation and induce cell death through apoptosis and/or necroptosis. nih.gov It impairs mitochondrial metabolism by preventing the translocation of the epidermal growth factor receptor (EGFR) to the mitochondria. nih.gov This allows for the interaction of the pro-apoptotic protein PUMA with the mitochondria, leading to cell death. nih.gov Furthermore, iPA inhibits aerobic glycolysis, a key metabolic feature of glioblastoma known as the Warburg effect. nih.gov It achieves this by reducing the expression of pyruvate (B1213749) kinase M2 (PKM2), a crucial enzyme in this pathway. nih.gov These effects have been observed in U87MG cells, including those overexpressing wild-type EGFR or its variant III (EGFRvIII), as well as in a primary patient-derived glioblastoma cell line. nih.gov

Melanoma: In melanoma, iPA has been identified as a novel autophagy inhibitor with anti-melanoma activity. nih.gov After being phosphorylated to its monophosphate form, iPA induces the accumulation of autophagosomes. However, it then blocks the fusion of autophagosomes with lysosomes, thereby inhibiting the completion of the autophagic process. nih.gov This impairment of the autophagic flux is due to the defective localization and function of the protein Rab7, whose prenylation is inhibited by iPA. nih.gov The net result is an inhibition of autophagy, which ultimately leads to apoptotic cell death in melanoma cells. nih.gov

Thyroid Cells: While direct studies on 2'-Deoxy-N6-isopentenyladenosine in thyroid cancer cells are limited in the provided results, research into related compounds and pathways provides context. N6-methyladenosine (m6A) modification, a different type of adenosine (B11128) modification, has been implicated in papillary thyroid cancer (PTC). nih.gov The m6A demethylase FTO has been shown to act as a tumor suppressor in PTC by inhibiting glycolysis and tumor growth. nih.gov Medullary thyroid cancer (MTC), which arises from parafollicular C-cells, is often associated with mutations in the RET proto-oncogene. mdpi.com The development of targeted therapies for advanced thyroid cancers often involves inhibitors of pathways like MAPK and PI3K. thyroid.orgharvard.edu The antiproliferative mechanisms of iPA seen in other cancers, such as the inhibition of key signaling pathways and metabolic processes, suggest potential avenues for its investigation in thyroid cancer.

| Cell Line | Cancer Type | Key Findings | Reference |

| U87MG | Glioblastoma | Inhibits aerobic glycolysis by targeting PKM2 expression; impairs mitochondrial metabolism via EGFR. | nih.govnih.gov |

| GBM4 (primary) | Glioblastoma | iPA inhibits aerobic glycolysis. | nih.gov |

| Melanoma cell lines | Melanoma | Acts as an autophagy inhibitor by blocking autophagic flux through defective Rab7 prenylation, leading to apoptosis. | nih.gov |

Modulation of Immune Cell Functions (e.g., Human Natural Killer Cells)

N6-(delta-2-isopentenyl) adenosine has been shown to affect nucleic acid synthesis in lymphocytes in vitro. nih.gov This suggests a potential role for the compound and its derivatives in modulating immune responses. The isopentenyl group, a key feature of this molecule, is significant for its biological interactions. nih.govnih.gov Research has demonstrated that antibodies can be developed with specificity for N6-(delta2-isopentenyl) adenosine, highlighting the distinctiveness of this modification. nih.govnih.gov This specificity is largely influenced by the hydrophobic isopentenyl group. nih.govnih.gov

Anti-inflammatory Effects (e.g., in Cystic Fibrosis Cells)

Cystic fibrosis (CF) is characterized by chronic airway inflammation, making anti-inflammatory therapies a key area of research. nih.govfrontiersin.org The inflammatory process in CF involves an exaggerated secretion of pro-inflammatory cytokines, such as IL-8, leading to neutrophil infiltration and subsequent lung damage. frontiersin.org While corticosteroids have been a cornerstone of anti-inflammatory treatment, their long-term use is associated with significant side effects, prompting the search for alternative therapies. nih.gov

Studies have explored various anti-inflammatory strategies for CF, targeting different aspects of the inflammatory cascade. frontiersin.org One preliminary study investigated the use of digitoxin (B75463) in adults with CF, observing a trend toward reduced sputum neutrophil elastase and neutrophil counts, though it did not significantly decrease sputum IL-8 levels. johnshopkins.edu This highlights the ongoing effort to find effective and well-tolerated anti-inflammatory agents for this complex disease. nih.govfrontiersin.org

Antiviral Activity of N6-Isopentenyladenosine Derivatives

N6-substituted adenosine derivatives have demonstrated notable antiviral activity. researchgate.netmdpi.com Naturally occurring cytokinin nucleosides, including N6-isopentenyladenosine and N6-benzyladenosine, have shown a potent and selective antiviral effect against human enterovirus 71 (EV71). mdpi.com However, their clinical utility can be limited by cytotoxicity. mdpi.com

To address this, researchers have focused on modifying these compounds to enhance their antiviral activity and selectivity. researchgate.netmdpi.com For instance, the introduction of fluorine atoms into the structure of N6-benzyladenosine derivatives has been shown to significantly increase their antiviral potency against EV71, with some analogues exhibiting a four-fold gain in potency compared to the parent compound. mdpi.com The lipophilic nature of the substituent at the N6 position plays a crucial role in the antiviral activity of these derivatives. researchgate.net

Effects of 2'-Deoxyadenosine (B1664071) Derivatives on Antiviral Activity

Derivatives of 2'-deoxyadenosine have also been investigated for their antiviral properties against a range of DNA and RNA viruses. nih.govnih.govelsevierpure.comdeepdyve.commdpi.com For example, 2-chloro-2'-deoxyadenosine (2-CdA) has demonstrated a weak antiviral effect against herpes simplex virus type 1 (HSV-1). nih.gov Its mechanism appears to involve interference with DNA replication after activation by host cell kinases, rather than by the viral-encoded kinase. nih.gov

Other 2'-deoxyadenosine derivatives have also been synthesized and evaluated. For instance, L-2'-deoxy-2'-up-fluoro-4'-thionucleosides were tested against HIV-1, HSV-1, HSV-2, and HBV. elsevierpure.com Another example is the pyrimidine (B1678525) nucleoside β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine, which was designed as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase and showed significant inhibitory activity in a subgenomic HCV replicon assay system. deepdyve.com

The antiviral activity of these derivatives is often accompanied by cytotoxicity, which can limit their therapeutic potential. nih.gov Research has shown that modifications to the 2'-deoxyadenosine structure can impact both its antiviral efficacy and its effect on host cell metabolism. nih.gov

| Virus | Compound/Derivative | Cell Line | Key Findings |

| Herpes Simplex Virus Type 1 (HSV-1) | 2-chloro-2'-deoxyadenosine (2-CdA) | Vero cells | Weak antiviral effect; interferes with DNA replication via host cell kinases. nih.gov |

| Human Enterovirus 71 (EV71) | N6-isopentenyladenosine | RD cells | Potent and selective antiviral effect. mdpi.com |

| Human Enterovirus 71 (EV71) | N6-benzyladenosine (BAPR) and its fluorinated derivatives | RD cells | Fluorinated derivatives showed improved selectivity and potency. mdpi.com |

| Hepatitis C Virus (HCV) | β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine | Subgenomic HCV replicon system | Potent and selective inhibitor of HCV replication. deepdyve.com |

| HIV-1, HSV-1, HSV-2, HBV | L-2'-deoxy-2'-up-fluoro-4'-thionucleosides | Not specified | Evaluated for antiviral activities. elsevierpure.com |

Chemical Synthesis and Analog Development for Research

Synthetic Strategies for N6-Isopentenyladenosine and Analogues

The synthesis of N6-isopentenyladenosine (i6A) and its analogues typically involves the modification of a pre-existing purine (B94841) scaffold. A primary and widely used method is the nucleophilic substitution reaction at the C6 position of the purine ring. This strategy often starts with 6-chloropurine (B14466) riboside, which is commercially available or readily synthesized. The chlorine atom at the C6 position serves as an excellent leaving group, allowing for its displacement by a primary or secondary amine.

One common approach involves the reaction of 6-chloro-9-ribofuranosylpurine with the desired amine, such as isopentenylamine, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. unimi.it This method has been successfully used to produce a variety of N6-substituted adenosine (B11128) analogues in good yields, including N6-propargyladenosine and N6-Methyl-N6-propargyladenosine. unimi.it

Another powerful synthetic tool is the Mitsunobu reaction. researchgate.net This reaction allows for the N6-alkylation of adenosine using an alcohol. In this process, adenosine is treated with an alcohol (e.g., isopentenol), triphenylphosphine (B44618) (Ph3P), and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate reagent. researchgate.net This method is advantageous for its mild reaction conditions.

A third strategy involves the direct alkylation of adenosine, often protected at the ribose hydroxyl groups. N6-acetyl-2′,3′,5′-tri-O-acetyladenosine can be alkylated using an appropriate alkyl bromide in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by deprotection to yield the N6-substituted adenosine. researchgate.net

For incorporating these modified nucleosides into nucleic acid chains, post-synthetic modification of precursor oligoribonucleotides is a viable, though more complex, strategy. nih.gov In this method, a precursor oligomer containing a reactive group at the desired position, such as 6-methylthiopurine riboside, is synthesized. This precursor is then treated with the amine of interest (e.g., isopentenylamine) to displace the methylthio group and form the final N6-isopentenyladenosine residue within the oligonucleotide. nih.gov The yields for this type of modification can vary significantly depending on the amine's reactivity and steric hindrance. nih.gov

Preparation of 2'-Deoxy-N6-isopentenyladenosine Derivatives

The synthesis of this compound and its derivatives follows principles similar to those for the corresponding ribonucleosides. The key difference is the use of a 2'-deoxyadenosine (B1664071) starting material.

A general and effective route starts with a 2'-deoxyadenosine derivative where the 6-position is activated for substitution, such as 2'-deoxy-6-chloropurine riboside. This precursor is reacted with isopentenylamine or a derivative thereof. The reaction proceeds via nucleophilic aromatic substitution, where the amino group of the isopentenylamine displaces the chloride ion at the C6 position of the purine ring.

Alternatively, the Mitsunobu reaction can be adapted for 2'-deoxyadenosine. researchgate.net This involves reacting 2'-deoxyadenosine with isopentenol, Ph3P, and DEAD. researchgate.net Another approach is the direct alkylation using an alkyl bromide (like isopentenyl bromide) and DBU in an appropriate solvent such as acetonitrile. researchgate.net These reactions are typically followed by a deprotection step, often using propylamine (B44156) in methanol, to remove any protecting groups from the sugar or base. researchgate.net

The table below summarizes a general synthetic scheme for preparing N6-alkyl-2'-deoxyadenosines.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| N6-acetyl-2'-deoxyadenosine | i) RBr, DBU, CH3CN, r.t., 1-3 days; ii) 4M PrNH2 in MeOH, 20 °C, 24 h | N6-alkyl-2'-deoxyadenosine | researchgate.net |

| 2'-deoxyadenosine | i) ROH, Ph3P, DEAD, THF, 20 °C, 24-48 h; ii) 4M PrNH2 in MeOH, 20 °C, 24 h | N6-alkyl-2'-deoxyadenosine | researchgate.net |

Table 1: General Synthetic Pathways for N6-Alkyl-2'-deoxyadenosines.

Structure-Activity Relationship (SAR) Studies of N6-Substituted Adenosine Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of N6-substituted adenosine analogues influences their biological activity. These studies guide the development of new compounds with enhanced potency, selectivity, or novel mechanisms of action. Research has focused on various biological targets, including adenosine receptors and pathways related to cell proliferation.

Adenosine Receptor Activity Extensive SAR studies have been conducted on N6-substituted adenosines concerning their interaction with adenosine receptor subtypes, particularly A1 and A2. nih.gov

A1 Adenosine Receptor: For high affinity at the A1 receptor, the N6-substituent is a key determinant. Potent agonists often feature aliphatic substituents with four or more methylene (B1212753) residues or halo-substituted phenyl groups. nih.gov The A1 receptor demonstrates significant bulk tolerance and stereoselectivity for substituents in the N6 region. nih.gov Modifications such as introducing cycloalkyl (e.g., cyclopentyl) and bicycloalkyl groups at the N6-position have also yielded potent and selective A1 receptor agonists. acs.org

A2 Adenosine Receptor: In contrast, the most potent agonists for the A2 receptor typically possess an N6-phenethyl or a similar heteroarylethyl substituent. nih.gov

A 2018 study on bitopic N6-substituted adenosine derivatives found that an allosteric moiety, specifically a 4-(trifluoromethyl)phenyl substituent on a linked thiophene (B33073) scaffold, was important for conferring biased agonism at the A1 adenosine receptor. nih.gov This highlights that modifications beyond the immediate N6-substituent can dramatically alter the signaling profile of the compound. nih.gov

Antiproliferative and Antioxidant Activity SAR studies have also explored the anticancer potential of N6-isopentenyladenosine and its analogues. A study investigating the effects of i6A and synthetic analogues found that the nature of the N6-substituent influenced their biological effects. nih.gov

i6A and its synthetic analogues (allyl6A, benzyl6A, and butyl6A) were all found to inhibit the growth of MCF7 human breast adenocarcinoma cells. nih.gov

These compounds modulated the NRF2-mediated oxidative stress response pathway. nih.gov

Pretreatment with i6A, allyl6A, and benzyl6A significantly reduced reactive oxygen species (ROS) production induced by hydrogen peroxide. The butyl6A analogue, however, did not show a significant effect in this assay, indicating a subtle change in the alkyl chain length can alter biological activity. nih.gov

In another study, N6-propargyladenosine and N6-Methyl-N6-propargyl adenosine demonstrated antiproliferative activity against MCF-7 breast cancer cells that was comparable to the parent compound, i6A. unimi.it

The table below details the findings from various SAR studies.

| Analogue | N6-Substituent Modification | Biological Target/Assay | Key Finding/Activity | Reference |

| N6-Alkyl Adenosines | Aliphatic chains (≥4 carbons) | A1 Adenosine Receptor Binding | Increased potency at A1 receptors. | nih.gov |

| N6-Cycloalkyl Adenosines | Cyclopentyl, Bicycloalkyl groups | A1 Adenosine Receptor Agonism | Potent and selective A1R agonists. | acs.org |

| N6-Phenethyl Adenosine | Phenethyl group | A2 Adenosine Receptor Activity | Increased potency at A2 receptors. | nih.gov |

| N6-allyl-adenosine (allyl6A) | Allyl group | MCF7 cell growth / ROS reduction | Inhibited cell growth; reduced H2O2-induced ROS. | nih.gov |

| N6-benzyl-adenosine (benzyl6A) | Benzyl group | MCF7 cell growth / ROS reduction | Inhibited cell growth; reduced H2O2-induced ROS. | nih.gov |

| N6-butyl-adenosine (butyl6A) | n-Butyl group | MCF7 cell growth / ROS reduction | Inhibited cell growth; did not significantly reduce H2O2-induced ROS. | nih.gov |

| N6-propargyl-adenosine | Propargyl group | MCF7 cell proliferation | Inhibited cell proliferation, similar to i6A. | unimi.it |

Table 2: Summary of Structure-Activity Relationship Findings for N6-Substituted Adenosine Analogues.

Quantitative Analysis of N6-Isopentenyladenosine Levels

Accurate measurement of N6-isopentenyladenosine and its derivatives in various biological matrices is essential for understanding its physiological and pathological significance. Liquid chromatography coupled with tandem mass spectrometry stands out as the gold standard for this purpose due to its high sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the precise detection and quantification of modified nucleosides, including N6-isopentenyladenosine, within complex biological mixtures. nih.govbiorxiv.org This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. rsc.org The process involves digesting biological samples, such as mRNA, into individual nucleosides, which are then separated by an LC system. nih.govuci.edu The mass spectrometer then ionizes the separated nucleosides and fragments them, allowing for the identification and quantification of specific molecules based on their unique mass-to-charge ratios. rsc.org

LC-MS/MS offers exceptional sensitivity and specificity, making it the 'gold standard' for the identification of RNA modifications. biorxiv.org It allows for the accurate measurement of dynamic changes in the levels of modified nucleosides in various biological contexts. nih.govuci.edu The development of reliable LC-MS/MS methods is critical for understanding the physiological functions of these modifications. nih.gov A key advantage of this technique is its ability to perform quantitative assessments of multiple modifications in a single sample. biorxiv.org

Table 1: Key Aspects of LC-MS/MS for Modified Nucleoside Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Combines HPLC separation with sensitive mass spectrometry detection for quantification. | rsc.org |

| Sample Prep | Typically involves enzymatic digestion of RNA/DNA into constituent nucleosides. | nih.gov |

| Selectivity | High selectivity is achieved through Multiple Reaction Monitoring (MRM) mode. | mdpi.com |

| Sensitivity | Capable of detecting and quantifying trace amounts of analytes in complex matrices. | rsc.org |

| Application | Considered the 'gold standard' for the quantitative analysis of RNA modifications. | biorxiv.org |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and purity of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection provide detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules like this compound. iapchem.org It provides detailed information about the carbon-hydrogen framework of a molecule. Complete assignments of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) NMR signals can be achieved using a combination of one- and two-dimensional NMR experiments. nih.gov

For N6-isopentenyladenosine analogues, ¹H NMR spectra provide information on the chemical environment of protons, while ¹³C NMR spectra reveal the types of carbon atoms present. nih.gov Two-dimensional experiments such as gs-HMQC (Heteronuclear Multiple Quantum Coherence) and gs-HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, which helps in assigning the complete structure. nih.gov

Table 2: Representative NMR Data for Adenosine Analogues

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 0.5 - 10.0 | Provides information about the electronic environment of hydrogen atoms. |

| ¹³C | 10 - 200 | Indicates the type of carbon atoms (e.g., aliphatic, aromatic, carbonyl). |

Note: Specific chemical shifts are highly dependent on the solvent and the specific analogue being studied. scienceopen.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of this compound. helixchrom.comsielc.com The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). helixchrom.com For nucleosides like deoxyadenosine, mixed-mode columns that utilize mechanisms such as cation-exchange can be employed for effective separation. sielc.com

Coupling HPLC with an ultraviolet (UV) detector allows for the quantification of the compound. science.gov The selection of an appropriate detection wavelength is critical and is based on the compound's UV-Vis spectrum, which shows its absorbance at different wavelengths. sielc.com For N6-(Δ2-Isopentenyl)adenine, the UV spectrum can guide the selection of a wavelength that corresponds to its maximum absorption, ensuring optimal sensitivity for analysis. sielc.com Methods have been developed for the analysis of N6-(Δ2-Isopentenyl)adenine using a simple mobile phase and UV detection at around 210 nm. sielc.com

Table 3: Example HPLC Method Parameters for Nucleoside Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Mixed-mode (e.g., Newcrom AH, Primesep 100) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, water, and a buffer (e.g., ammonium formate, sulfuric acid) | sielc.comsielc.com |

| Detection | UV at 210 nm or 260 nm | sielc.comsielc.com |

| Flow Rate | Typically 1.0 ml/min | sielc.com |

Genomic and Transcriptomic Approaches

To understand the biological functions of this compound, it is essential to investigate its effects on gene and protein expression. Genomic and transcriptomic approaches provide a global view of the cellular responses to this compound.

Gene expression analysis is employed to understand how N6-isopentenyladenosine and its analogs modulate cellular functions. nih.gov

Microarray Analysis is a high-throughput technology used to examine the expression levels of thousands of genes simultaneously. thermofisher.comendocrine.org In a typical experiment, RNA is extracted from cells treated with the compound and from untreated control cells. nih.gov This RNA is converted to labeled cDNA and hybridized to a microarray chip containing probes for numerous genes. youtube.com The resulting signal intensities indicate the level of gene expression, allowing for the identification of genes that are up- or down-regulated in response to the compound. nih.gov For instance, treatment of MCF7 breast cancer cells with N6-isopentenyladenosine was shown to alter the expression of hundreds of genes, with a majority being up-regulated. nih.gov

Western Blot analysis is a technique used to detect and quantify specific proteins in a sample. nih.gov It complements microarray data by confirming whether changes in gene expression translate to changes in protein levels. The process involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. bio-rad.com A secondary antibody, often conjugated to an enzyme for detection, is then used to visualize the protein. nih.gov This method can be used to validate the findings from microarray analyses and to investigate the effects of N6-isopentenyladenosine on specific cellular pathways at the protein level. nih.gov

Table 4: Comparison of Gene and Protein Expression Analysis Techniques

| Technique | Analyte | Principle | Key Application | Reference |

|---|---|---|---|---|

| Microarray | mRNA | Hybridization of labeled cDNA to a grid of DNA probes. | Genome-wide screening of gene expression changes. | nih.govyoutube.com |

| Western Blot | Protein | Antibody-based detection of specific proteins separated by size. | Validation of gene expression data at the protein level and analysis of specific protein changes. | nih.govbio-rad.com |

Advanced Methodologies for Research and Analysis of 2 Deoxy N6 Isopentenyladenosine

RNA Sequencing-Based Methods for Modification Profiling

High-throughput sequencing technologies have revolutionized the study of nucleic acid modifications, allowing for their transcriptome-wide mapping. These methods often rely on chemical or enzymatic treatments that leave a specific signature at the modification site, which can then be identified during sequencing.

While originally designed for RNA, the principles of certain sequencing-based methods could potentially be adapted for the analysis of DNA modifications like this compound. One such innovative technique developed for the ribonucleoside counterpart, i6A, is Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq.

The IMCRT tRNA-seq method leverages the unique chemical reactivity of the isopentenyl group. Treatment with iodine induces a rapid cyclization reaction of the prenyl group of i6A. This chemical transformation alters the structure of the nucleoside, changing it from a hydrogen-bond acceptor to a donor. During the reverse transcription step of the sequencing library preparation, this structural change can cause the reverse transcriptase enzyme to misincorporate a different nucleotide or to stall, creating a distinct signature at the modification site. By analyzing these signatures in the sequencing data, the location of the i6A modification can be identified with single-base resolution.

This method has been successfully used to profile all nine endogenous tRNAs containing i6A in Saccharomyces cerevisiae. Furthermore, it has been shown to be semi-quantitative, allowing for the observation of changes in i6A levels under different conditions, such as cellular stress.